MC(C2)-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are biopharmaceuticals designed to deliver cytotoxic drugs selectively to cancer cells. The compound features a valine-citrulline dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme found predominantly in lysosomes. This cleavage mechanism ensures that the drug payload is released only within target cells, minimizing damage to healthy tissues. The molecular formula of MC(C2)-Val-Cit-PAB-OH is C25H34N6O7, with a molecular weight of 530.58 g/mol .
MC(C2)-Val-Cit-PAB-OH is classified as a peptide-based linker and is primarily sourced from synthetic methodologies involving amino acids and specific coupling reactions. It is specifically utilized in the development of ADCs, which represent a promising class of targeted cancer therapies. The compound has been highlighted in several studies for its role in enhancing the efficacy and selectivity of anticancer agents .
The modified synthetic route emphasizes avoiding epimerization at the citrulline stereogenic center, which can complicate yield and purity. By optimizing reaction conditions and utilizing specific coupling reagents, researchers have improved yields significantly, often achieving over 85% for key intermediates .
The molecular structure of MC(C2)-Val-Cit-PAB-OH consists of a valine-citrulline dipeptide linked to a para-aminobenzyl alcohol moiety. The specific arrangement allows for selective cleavage by cathepsin B under acidic conditions typical of lysosomal environments.
MC(C2)-Val-Cit-PAB-OH undergoes specific enzymatic cleavage when internalized by target cells. The cleavage occurs at the amide bond between valine and citrulline, facilitated by cathepsin B:
The specificity of this cleavage mechanism allows for targeted therapeutic effects while minimizing systemic toxicity, making it particularly valuable in cancer therapy applications .
The mechanism of action for MC(C2)-Val-Cit-PAB-OH involves:
MC(C2)-Val-Cit-PAB-OH is primarily used in:
This compound exemplifies how chemical synthesis and bioconjugation techniques can be leveraged to create more effective cancer treatments with reduced side effects.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: